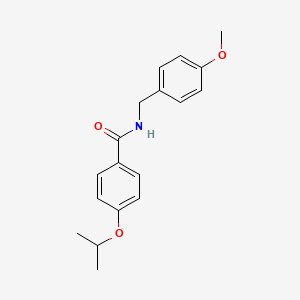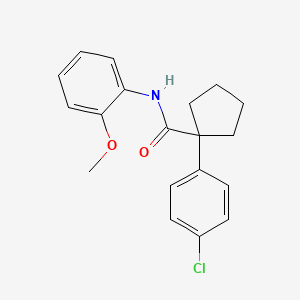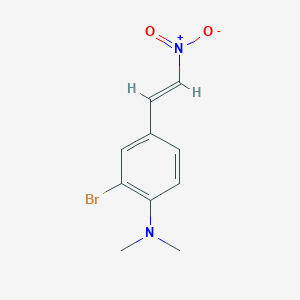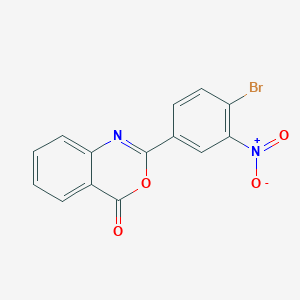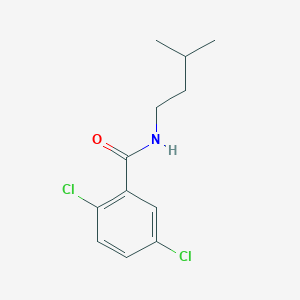
2,5-dichloro-N-(3-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(3-methylbutyl)benzamide, also known as Diethyltoluamide (DEET), is a widely used insect repellent. It was first synthesized in 1953 by the United States Army, and since then, it has become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and chiggers.
科学的研究の応用
DEET has been extensively studied for its insect-repelling properties. It is used in a variety of products, including sprays, lotions, and wipes. DEET is effective against a wide range of insects, including mosquitoes that transmit diseases such as malaria, dengue fever, and Zika virus. DEET is also effective against ticks that transmit Lyme disease and Rocky Mountain spotted fever.
作用機序
The mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect human odors. Insects use their sense of smell to locate their hosts, and DEET masks the human scent, making it difficult for insects to find their targets. DEET may also interfere with the insect's ability to taste, which further reduces their attraction to humans.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans. However, some studies have suggested that DEET may have negative effects on the nervous system, particularly in children. DEET has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for the proper functioning of the nervous system. This inhibition can lead to a buildup of the neurotransmitter acetylcholine, which can cause neurological symptoms such as headaches, dizziness, and seizures.
実験室実験の利点と制限
DEET is a highly effective insect repellent and is widely used in laboratory experiments to prevent insect bites. However, DEET has some limitations in the laboratory. DEET can interfere with some assays, such as those that rely on odor cues. DEET can also be toxic to some insects, which can affect the results of experiments that rely on insect behavior.
将来の方向性
There are several areas of research that could benefit from further study of DEET. One area is the development of new insect repellents that are more effective and have fewer side effects. Another area is the study of the mechanism of action of DEET, particularly its effects on the nervous system. Finally, there is a need for further research on the environmental impact of DEET, particularly its effects on non-target organisms such as bees and other pollinators.
Conclusion:
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its insect-repelling properties. DEET is effective against a wide range of insects, including mosquitoes and ticks that transmit diseases. The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human odors. DEET has some limitations in the laboratory, but it is still widely used to prevent insect bites. Further research is needed to develop new insect repellents, study the mechanism of action of DEET, and assess its environmental impact.
合成法
The synthesis method of DEET involves the reaction of 3-methylbutylamine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield. The chemical structure of DEET is shown below:
特性
IUPAC Name |
2,5-dichloro-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-8(2)5-6-15-12(16)10-7-9(13)3-4-11(10)14/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCYTXACRVZECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(3-methylbutyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)
